4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine
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Overview
Description
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine is an organic compound with a complex structure that includes both methoxy and diamine functional groups
Preparation Methods
The synthesis of 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzene derivative, followed by reduction to form the diamine group. The methoxy group can be introduced through electrophilic aromatic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts to improve yield and efficiency.
Chemical Reactions Analysis
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diamine group into nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to diamine groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include hydrochloric acid, hydrogen, and various catalysts. Major products formed depend on the specific reaction conditions but can include substituted benzene derivatives and other aromatic compounds.
Scientific Research Applications
4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and diamine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 4-[(3-Methoxyphenyl)methoxy]benzene-1,2-diamine include:
N-arylbenzene-1,2-diamines: These compounds share the diamine functional group and have similar reactivity.
1-arylbenzimidazoles: These compounds are structurally related and have similar applications in research and industry. The uniqueness of this compound lies in its specific combination of methoxy and diamine groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-4-2-3-10(7-11)9-18-12-5-6-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3 |
InChI Key |
ZHMZIVKTHGPNMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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